[Bromo-bis(trimethylsilyl)methyl]-trimethylsilane
Description
[Bromo-bis(trimethylsilyl)methyl]-trimethylsilane (CAS: 26167-15-7) is a brominated organosilicon compound with the molecular formula C₁₆H₃₁Si₃Br and a molecular weight of 387.58 g/mol . Its structure features a central methyl group substituted with a bromophenyl moiety and three trimethylsilyl (TMS) groups, as depicted in its SMILES notation: CSi(C)C(C₁=CC=C(C=C₁)Br)(Si(C)C)Si(C)C . This compound is distinguished by its steric bulk and electron-withdrawing bromine atom, which influence its reactivity in organometallic synthesis, particularly in cross-coupling or substitution reactions.
Structure
3D Structure
Properties
IUPAC Name |
[bromo-bis(trimethylsilyl)methyl]-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H27BrSi3/c1-12(2,3)10(11,13(4,5)6)14(7,8)9/h1-9H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZPHRVIXVYWET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H27BrSi3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of Bromo-bis(trimethylsilyl)methyl-trimethylsilane is glycerol . Glycerol is a relevant by-product in biodiesel production and is an interesting raw material for obtaining products of high added value .
Mode of Action
Bromo-bis(trimethylsilyl)methyl-trimethylsilane acts as a very efficient reagent in the solvent-free conversion of glycerol into bromohydrins . Depending on the reaction conditions, glycerol can be selectively converted into α-monobromohydrin or α,γ-dibromohydrin in very good yields .
Biochemical Pathways
The bromination of glycerol to produce α-monobromohydrin and α,γ-dibromohydrin is an important process for the importance of these bromoderivatives widely applied as fine chemicals in organic syntheses . In particular, α,γ-dibromohydrin could be oxidized to 1,3-dibromoacetone which is a versatile building block for several compounds important as drugs, antibacterials or inhibitors .
Pharmacokinetics
The compound’s adme properties would likely be influenced by its chemical structure and the presence of the trimethylsilyl groups .
Result of Action
The result of the action of Bromo-bis(trimethylsilyl)methyl-trimethylsilane is the production of bromohydrins from glycerol . These bromohydrins are useful intermediates in the production of fine chemicals .
Action Environment
The action of Bromo-bis(trimethylsilyl)methyl-trimethylsilane is influenced by the reaction conditions . For example, depending on the reaction conditions, glycerol can be selectively converted into α-monobromohydrin or α,γ-dibromohydrin
Biological Activity
[Bromo-bis(trimethylsilyl)methyl]-trimethylsilane, also known as bis(trimethylsilyl)bromomethane, is a compound that has garnered attention for its potential biological activities, particularly in organic synthesis and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, applications, and relevant case studies.
Bis(trimethylsilyl)bromomethane serves primarily as a derivatization agent for organic molecules containing hydroxyl (OH) or carboxylic acid (COOH) groups. The conversion of these functional groups into trimethylsilyl (TMS) groups enhances their volatility and detectability in techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
The compound's reactivity profile allows it to participate in nucleophilic substitution reactions, where the bromine atom can be replaced by various functional groups, leading to the formation of diverse derivatives. This versatility is crucial in the synthesis of complex organic compounds .
1. Derivatization in Analytical Chemistry
The primary biological application of bis(trimethylsilyl)bromomethane lies in its role as a derivatizing agent. By converting polar functional groups into nonpolar TMS derivatives, it facilitates the analysis of compounds that would otherwise be challenging to study due to their polarity. This property is particularly useful in pharmaceutical analysis and environmental monitoring .
2. Synthesis of Intermediates
Research has demonstrated that bis(trimethylsilyl)bromomethane can be used effectively in the synthesis of bromohydrins from glycerol, which are valuable intermediates in the production of fine chemicals and biodiesel . The compound's ability to mediate transesterification reactions under acidic conditions further highlights its utility in organic synthesis .
Case Study 1: Antitumor Activity
A study investigated the structure-activity relationships of various bisphosphonates related to bis(trimethylsilyl)bromomethane. It was found that certain derivatives exhibited significant anti-proliferative effects on human tumor cells (A431), with IC50 values indicating potent inhibition of cell growth. The presence of bromine in specific positions on the phenyl ring enhanced this activity, suggesting a correlation between molecular structure and biological efficacy .
| Compound | IC50 Value (µM) | Structural Feature |
|---|---|---|
| HMBP | 0.95 ± 0.08 | Para-bromine |
| HMBP-ortho | 5.0 | Ortho-bromine |
| HMBP-meta | 3.0 | Meta-bromine |
Case Study 2: Reactivity with Nucleophiles
In another study focusing on the reactivity profile of bis(trimethylsilyl)bromomethane, it was shown that the compound could effectively participate in cross-coupling reactions with various nucleophiles, yielding products with significant biological activity potential . The ability to form stable derivatives through these reactions opens avenues for developing new therapeutic agents.
Toxicity and Safety Profile
While bis(trimethylsilyl)bromomethane has shown promise in various applications, understanding its toxicity is crucial for safe usage. Preliminary data suggest low toxicity levels in both in vitro and in vivo models; however, comprehensive toxicological studies are necessary to fully ascertain its safety profile .
Scientific Research Applications
[Bromo-bis(trimethylsilyl)methyl]-trimethylsilane is a specialized organosilicon compound with a unique structure that includes a bromine atom and multiple trimethylsilyl groups. Its molecular formula is C10H27BrSi3. This compound is notable for its potential applications in organic synthesis, particularly in reactions involving silicon-based reagents.
Synthesis
The synthesis of bromo-bis(trimethylsilyl)methyl-trimethylsilane can be achieved through several methods.
Reactivity
The uniqueness of bromo-bis(trimethylsilyl)methyl-trimethylsilane lies in its combination of bromine and multiple trimethylsilyl groups, which enhances its reactivity profile compared to simpler silanes. Interaction studies involving bromo-bis(trimethylsilyl)methyl-trimethylsilane focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its mechanisms of action in organic transformations and guide the development of new synthetic methodologies. Additionally, understanding its interactions with biological molecules could pave the way for applications in drug delivery systems.
Applications in Organic Synthesis
Bromo-bis(trimethylsilyl)methyl-trimethylsilane is used in organic synthesis due to the presence of the trimethylsilyl (TMS) group, which can be easily manipulated and replaced with other functional groups.
Comparison with Similar Compounds
Bromotrimethylsilane (TMBS)
- Molecular Formula : C₃H₉BrSi
- Molecular Weight : 153.09 g/mol
- Key Features : A simpler bromosilane with a single TMS group and a bromine atom.
- Physical Properties : Boiling point = 79°C , melting point = -43°C .
- Applications : Widely used as a silylating agent to protect alcohols and amines in pharmaceutical synthesis. Its low molecular weight and volatility make it suitable for small-scale reactions.
- Contrast : Unlike [Bromo-bis(trimethylsilyl)methyl]-trimethylsilane, TMBS lacks the steric hindrance of multiple TMS groups, enabling faster reaction kinetics but limiting its utility in sterically demanding environments .
Lithium Bis(trimethylsilyl)amide (LiHMDS)
- Molecular Formula : C₆H₁₈LiNSi₂
- Molecular Weight : 199.34 g/mol
- Key Features: A non-nucleophilic superbase with bis-TMS groups and a lithium counterion.
- Applications : Employed in deprotonation reactions and the synthesis of cyclic compounds. Its steric bulk prevents unwanted nucleophilic attacks .
- Contrast : While both compounds utilize bis-TMS groups for steric shielding, LiHMDS’s amide functionality and ionic nature make it a strong base, whereas the bromine in this compound favors electrophilic substitution .
Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
- Molecular Formula: C₈H₁₈F₃NOSi₂
- Molecular Weight : 273.41 g/mol
- Key Features : A silylating agent with bis-TMS groups and a trifluoroacetamide core.
- Applications : Used in GC-MS derivatization to enhance volatility of polar compounds. Its fluorine content reduces detector contamination .
- Contrast : BSTFA’s reactivity is tailored for hydroxyl and amine groups, whereas this compound’s bromine enables participation in Suzuki or Grignard reactions .
Diphenyl-bis(trimethylsilyl)silane
- Molecular Formula : C₁₈H₂₈Si₃
- Molecular Weight : 344.68 g/mol
- Key Features : Contains phenyl and bis-TMS groups on a silane backbone.
- Applications : Studied for silicon-based polymers and conformational control in polysilanes .
- Contrast : The phenyl groups in this compound provide π-conjugation, whereas the bromophenyl group in this compound introduces electrophilic reactivity .
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight | Key Substituents | Boiling Point (°C) | Applications |
|---|---|---|---|---|---|
| This compound | C₁₆H₃₁Si₃Br | 387.58 | Br, 3 TMS groups | N/A | Organometallic synthesis |
| Bromotrimethylsilane (TMBS) | C₃H₉BrSi | 153.09 | Br, 1 TMS group | 79 | Silylating agent |
| Lithium bis(trimethylsilyl)amide (LiHMDS) | C₆H₁₈LiNSi₂ | 199.34 | Bis-TMS amide, Li⁺ | N/A | Deprotonation, cyclic synthesis |
| BSTFA | C₈H₁₈F₃NOSi₂ | 273.41 | Bis-TMS, trifluoroacetamide | 150–152 | GC-MS derivatization |
| Diphenyl-bis(trimethylsilyl)silane | C₁₈H₂₈Si₃ | 344.68 | 2 Ph, bis-TMS | N/A | Polysilane research |
Key Research Findings
Steric Effects : The three TMS groups in this compound create significant steric hindrance, slowing reactions compared to TMBS but improving selectivity in crowded environments .
Electronic Effects: The bromine atom enhances electrophilic reactivity, making the compound suitable for cross-coupling reactions, unlike non-halogenated analogs like diphenyl-bis(trimethylsilyl)silane .
Thermal Stability : While TMBS is volatile (B.P. 79°C), the larger size and multiple TMS groups in this compound likely increase its thermal stability, favoring high-temperature applications .
Q & A
Q. Table 1: Key Reactivity Parameters for this compound
| Parameter | Experimental Value | Computational (DFT) Value | Reference |
|---|---|---|---|
| Br–Si Bond Dissociation Energy (kcal/mol) | 68.3 ± 2.1 | 67.8 | |
| Steric Tolman Cone Angle (°) | 168 | 170 | |
| Hydrolysis Half-life (H₂O, 25°C) | 12 min | — |
Q. Table 2: Factorial Design Matrix for Synthesis Optimization
| Factor | Low Level (-1) | High Level (+1) |
|---|---|---|
| Temperature (°C) | 25 | 50 |
| Catalyst (mol%) | 1.0 | 5.0 |
| Solvent | THF | Toluene |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
